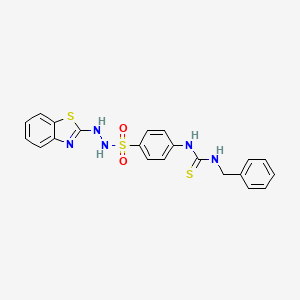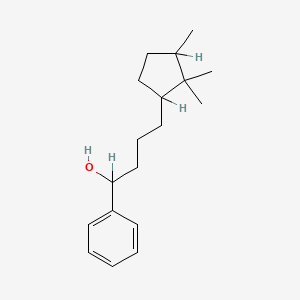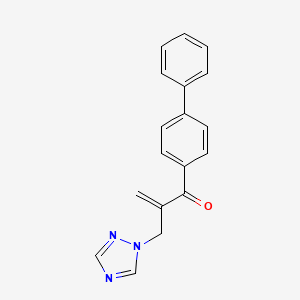
Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the amino, chloro, and methoxy groups through various substitution reactions. The final step often involves the attachment of the azabicyclo group under specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Benzamides are known for their pharmacological properties, and this specific compound may exhibit unique activities that could be harnessed for drug development.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- include other benzamides with different substituents, such as:
- Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((phenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-
- Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-
Uniqueness
The uniqueness of Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- lies in its specific substituents and their positions on the benzamide core. These structural features may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
83130-95-4 |
|---|---|
Fórmula molecular |
C23H28ClN3O2 |
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
4-amino-5-chloro-2-methoxy-N-[8-[(3-methylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide |
InChI |
InChI=1S/C23H28ClN3O2/c1-14-4-3-5-15(8-14)13-27-17-6-7-18(27)10-16(9-17)26-23(28)19-11-20(24)21(25)12-22(19)29-2/h3-5,8,11-12,16-18H,6-7,9-10,13,25H2,1-2H3,(H,26,28) |
Clave InChI |
CVNSSRUTEWWFKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CN2C3CCC2CC(C3)NC(=O)C4=CC(=C(C=C4OC)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


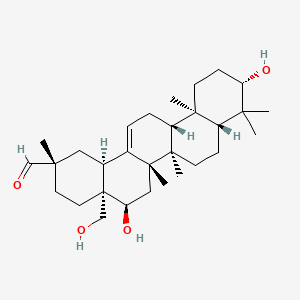



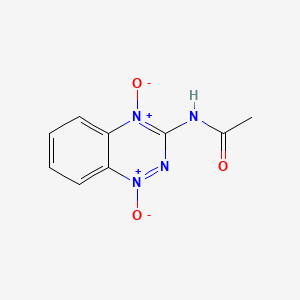
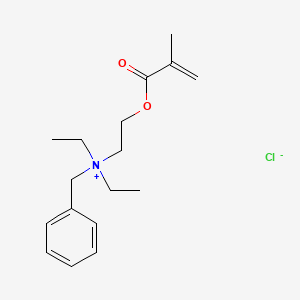
![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)
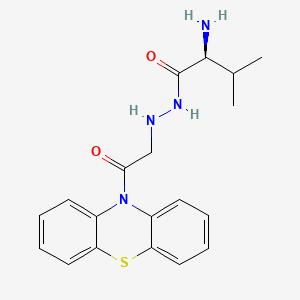


![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)
